4,6-dichloro-N-cyclopropylnicotinamide
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Overview
Description
4,6-dichloro-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H8Cl2N2O and a molecular weight of 231.08 g/mol This compound is a derivative of nicotinamide, featuring two chlorine atoms at the 4 and 6 positions of the pyridine ring and a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dichloronicotinic acid with cyclopropylamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for 4,6-dichloro-N-cyclopropylnicotinamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-cyclopropylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4,6-dichloro-N-cyclopropylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-cyclopropylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-N,N-dimethylpyridin-4-amine: This compound shares structural similarities with 4,6-dichloro-N-cyclopropylnicotinamide but has different substituents on the nitrogen atom.
4,6-dichloropyrimidine: Another similar compound with chlorine atoms at the 4 and 6 positions but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H8Cl2N2O |
---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
4,6-dichloro-N-cyclopropylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-3-8(11)12-4-6(7)9(14)13-5-1-2-5/h3-5H,1-2H2,(H,13,14) |
InChI Key |
PIYNBWKAPQYBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2Cl)Cl |
Origin of Product |
United States |
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